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molecular formula C10H6O3 B3052955 6-Hydroxynaphthalene-1,4-dione CAS No. 4923-53-9

6-Hydroxynaphthalene-1,4-dione

Cat. No. B3052955
M. Wt: 174.15 g/mol
InChI Key: FNAIOOGHXYZWCB-UHFFFAOYSA-N
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Patent
US06498182B2

Procedure details

1,6-Dihydroxynaphtalene from Aldrich (3.0 g, 18.7 mmol) was dissolved in a mixture of MeOH (150 mL), KH2PO4-solution (0.167 M, 150 mL) and water (200 mL), and Potassium nitrosodisulfonate (Fremy's salt) (12.0 g, 44.7 mmol) was added. The mixture was stirred at room temperature 2 h. The reaction mixture was put in refrigerator and then filtered. Yield 3.0 g. 1H NMR (400 MHz, CD3OD) δ 6.90 (d, 2 H), 7.12 (dd, 1 H), 7.34 (d, 1 H), 7.92 (d, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
KH2PO4
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([OH:12])=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.N(S([O-])(=O)=O)(S([O-])(=O)=[O:16])[O].[K+].[K+]>CO.OP([O-])(O)=O.[K+].O>[OH:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[C:2](=[O:1])[CH:3]=[CH:4][C:5]2=[O:16] |f:1.2.3,5.6,^1:21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC2=CC(=CC=C12)O
Name
Quantity
12 g
Type
reactant
Smiles
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
KH2PO4
Quantity
150 mL
Type
solvent
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC=1C=C2C(C=CC(C2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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